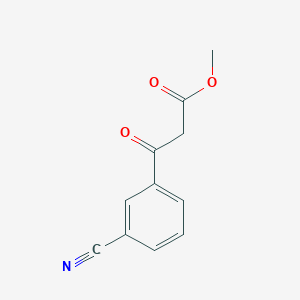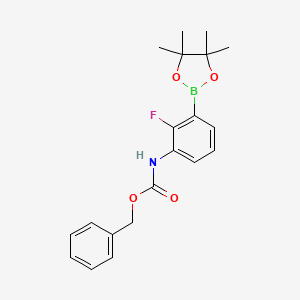
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester
説明
Synthesis Analysis
The synthesis of 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester involves a one-pot amidation process. Researchers have developed a method that efficiently converts N-Alloc-, N-Boc-, and N-Cbz-protected amines into amides using isocyanate intermediates. These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. Grignard reagents then react with these intermediates to produce the corresponding amides. The method offers high yields and represents a promising approach for facile amidation .
科学的研究の応用
Amide Formation
Amides are essential functional groups in nature, serving as the primary amino acid linkages in peptides and proteins. Additionally, they appear in many natural products and biologically active compounds. The synthesis of amides from amines is a crucial area of research. One notable method involves the one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . Here’s how it works:
Cbz-Protected Amino Groups
The Cbz (benzyl-carbamate) protecting group is commonly used in organic synthesis. Here’s an example of its application:
- Four-Component Reaction : An efficient catalytic four-component reaction involving carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane provides Cbz-protected homoallylic amines. Iron(II) sulfate heptahydrate serves as an inexpensive and environmentally friendly catalyst .
Scalable Preparation of N-Cbz Protected Amino Acids
A simple and scalable method for preparing N-Cbz-protected amino acids uses a mixture of aqueous sodium carbonate and sodium bicarbonate. This maintains the appropriate pH during the addition of benzyl chloroformate, facilitating large-scale synthesis .
作用機序
Target of Action
It is known that boronic acids and their esters are often used in the synthesis of various bioactive compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
The compound, also known as “Benzyl (2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate”, contains a Cbz-protected amino group . The Cbz group (carboxybenzyl group) is a common protecting group in organic synthesis, particularly for amines . It can be removed under certain conditions, such as hydrogenation or treatment with certain reagents . This suggests that the compound might interact with its targets by releasing the protected amine, which could then participate in further reactions.
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including enzyme inhibition, signal transduction, and cell adhesion . The released amine, after deprotection, could also interact with various biochemical pathways.
Pharmacokinetics
For instance, the presence of the boronic acid pinacol ester group might influence the compound’s solubility and stability, potentially affecting its absorption and distribution .
Result of Action
Given its structure, it might be involved in the synthesis of various bioactive compounds, potentially leading to diverse cellular effects depending on the specific context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the Cbz protecting group can vary depending on the pH and temperature . Additionally, the presence of other molecules could influence the compound’s interactions with its targets and its participation in various reactions .
特性
IUPAC Name |
benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-11-8-12-16(17(15)22)23-18(24)25-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMAXKZBAJKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124142 | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester | |
CAS RN |
2096334-41-5 | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)

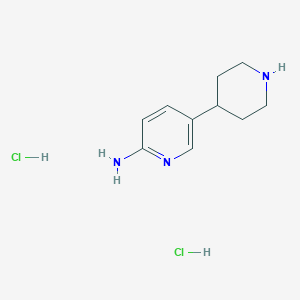
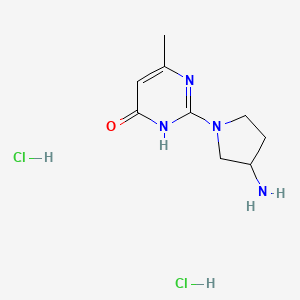

![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3251452.png)
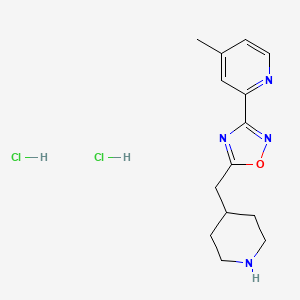
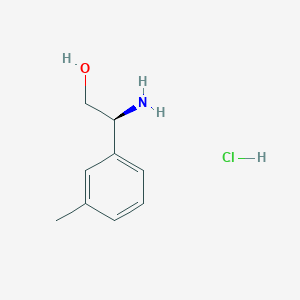
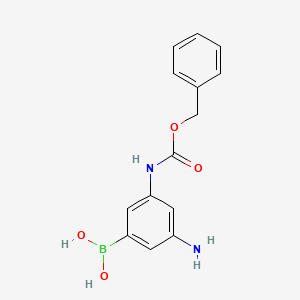



![Methyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3251522.png)
